molecular formula C24H26N2O5 B2381766 (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone CAS No. 2034357-15-6

(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone

Cat. No. B2381766
CAS RN: 2034357-15-6
M. Wt: 422.481
InChI Key: IBYDXSGXXGTNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Cytotoxicity and Apoptosis Induction: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound from the phenstatin family, demonstrates potent cytotoxicity in tumor cell lines, with nanomolar IC50 values. It induces G2/M phase arrest in the cell cycle and triggers apoptosis, marked by chromatin condensation, caspase activation, and DNA fragmentation. Its anticancer potential is attributed to inhibiting tubulin polymerization and binding to the colchicine site, which disrupts microtubule formation in cancer cells (Magalhães et al., 2013).

Synthesis and Chemical Transformations

  • Oxidation Synthesis of Xanthones: Cerium ammonium nitrate-mediated oxidation of related compounds, such as (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone, leads to the formation of xanthones and other products, showcasing the compound's versatility in organic synthesis (Johnson et al., 2010).

Antimicrobial Activities

  • Antimycobacterial Activity

    Derivatives of (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone display significant antimycobacterial properties, particularly against isoniazid-resistant Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Ali & Yar, 2007).

  • Antibacterial and Antifungal Properties

    Certain derivatives of this compound show considerable antimicrobial activity, with methoxy group-containing compounds exhibiting higher effectiveness. These findings indicate the potential for developing new antimicrobial agents (Kumar et al., 2012).

Antitumor Effects

  • In Vitro and In Vivo Antitumor Effects: The compound exhibits significant antitumor activity both in vitro and in vivo, without substantial toxicity. It enhances the response to other chemotherapeutic agents like 5-fluorouracil, suggesting its utility in combination cancer therapies (Magalhães et al., 2011).

Miscellaneous Applications

  • Corrosion Inhibition: Some pyrazole derivatives of the compound act as efficient corrosion inhibitors for mild steel in hydrochloric acid solution. This application demonstrates the compound's potential in industrial settings, particularly in protecting metal surfaces from corrosion (Yadav et al., 2015).

properties

IUPAC Name

(4-methoxyphenyl)-[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-28-18-9-7-16(8-10-18)24(27)26-13-12-25-11-5-6-19(25)22(26)17-14-20(29-2)23(31-4)21(15-17)30-3/h5-11,14-15,22H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYDXSGXXGTNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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